molecular formula C13H24NO5P B6180335 1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid CAS No. 2639421-50-2

1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid

Cat. No.: B6180335
CAS No.: 2639421-50-2
M. Wt: 305.3
InChI Key:
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Description

This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom . The BOC group is a common protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This method can be used to protect amines in the synthesis of this compound .


Molecular Structure Analysis

The molecular weight of this compound is 243.3 . Its IUPAC name is 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid . The InChI code provides a detailed description of the molecule’s structure .


Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is a common step in the synthesis of complex organic molecules .


Physical and Chemical Properties Analysis

This compound is a white solid . It should be stored at temperatures between 0-8°C .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid involves the protection of the piperidine nitrogen, followed by the introduction of the dimethylphosphoryl group and the tert-butoxycarbonyl group. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Piperidine", "Dimethylphosphoryl chloride", "tert-Butyl chloroformate", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of sodium bicarbonate and methanol to yield the tert-butoxycarbonyl-protected piperidine intermediate.", "Step 2: The protected piperidine intermediate is reacted with dimethylphosphoryl chloride in the presence of diethyl ether to yield the dimethylphosphoryl- and tert-butoxycarbonyl-protected piperidine intermediate.", "Step 3: The protected piperidine intermediate is deprotected by treatment with hydrochloric acid in methanol, followed by neutralization with sodium hydroxide to yield the final product, 1-[(tert-butoxy)carbonyl]-5-(dimethylphosphoryl)piperidine-3-carboxylic acid.", "Step 4: The final product is isolated by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] }

CAS No.

2639421-50-2

Molecular Formula

C13H24NO5P

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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